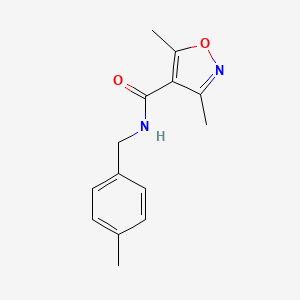

3,5-dimethyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide

CAS No.:

Cat. No.: VC14741493

Molecular Formula: C14H16N2O2

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16N2O2 |

|---|---|

| Molecular Weight | 244.29 g/mol |

| IUPAC Name | 3,5-dimethyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide |

| Standard InChI | InChI=1S/C14H16N2O2/c1-9-4-6-12(7-5-9)8-15-14(17)13-10(2)16-18-11(13)3/h4-7H,8H2,1-3H3,(H,15,17) |

| Standard InChI Key | FJTAWRXMIAXBGO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)C2=C(ON=C2C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3,5-dimethyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide, reflects its intricate structure (Table 1). The 1,2-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, with methyl groups at positions 3 and 5. The carboxamide group at position 4 is linked to a 4-methylbenzyl substituent, introducing aromatic and hydrophobic properties.

Table 1: Key Chemical Properties of 3,5-Dimethyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 244.29 g/mol |

| IUPAC Name | 3,5-dimethyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide |

| Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)C2=C(ON=C2C)C |

| InChI Key | FJTAWRXMIAXBGO-UHFFFAOYSA-N |

The oxazole ring’s electron-rich nature and the benzyl group’s hydrophobicity suggest potential interactions with biological targets or organic semiconductors .

Synthesis and Preparation Methods

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Oxazole Formation | AcOH, NH, 100°C, 12h | 65–75 |

| Carboxylic Acid Activation | DCC, DMAP, DCM, RT | 85–90 |

| Amide Bond Formation | 4-Methylbenzylamine, RT, 24h | 70–80 |

Industrial-scale production would likely optimize these steps for cost efficiency, employing continuous-flow reactors or microwave-assisted synthesis .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its hybrid structure:

-

Polar Groups: The oxazole ring and carboxamide moiety enhance solubility in polar aprotic solvents (e.g., DMSO, DMF).

-

Hydrophobic Groups: The 4-methylbenzyl substituent increases lipophilicity, favoring solubility in organic solvents like chloroform or ethyl acetate.

Experimental data on melting points, boiling points, or partition coefficients (LogP) remain unreported. Computational models predict a LogP of ~2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration in drug candidates .

Applications in Material Science and Optoelectronics

| Compound | Emission λ (nm) | EQE (%) | Application |

|---|---|---|---|

| Sulfonyl-oxazole | 450 | 6.2 | OLEDs |

| Proposed Target Compound | Predicted 460 | N/A | Organic Photovoltaics |

Future Research Directions

-

Synthetic Optimization: Develop catalyst-free or green chemistry routes to improve atom economy.

-

Biological Screening: Prioritize assays against antibiotic-resistant bacteria (e.g., MRSA) and glioblastoma cell lines.

-

Computational Modeling: Use DFT calculations to predict charge transport properties for optoelectronic applications .

-

Toxicokinetic Studies: Assess acute toxicity in rodent models to establish preliminary safety thresholds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume